Potassium (cyclopropylethynyl)trifluoroborate
Description
Potassium (cyclopropylethynyl)trifluoroborate (C₆H₆BF₃K) is a stable organotrifluoroborate salt widely used in transition-metal-catalyzed cross-coupling reactions, such as Suzuki-Miyaura couplings. Its structure features a cyclopropylethynyl group bonded to a trifluoroborate anion stabilized by a potassium counterion. Unlike tricoordinate boronic acids, trifluoroborates are tetracoordinate, rendering them less prone to oxidation and protodeboronation, which enhances their shelf stability and functional group compatibility . This compound has been employed in synthesizing benziodoxolone derivatives and functionalized azadipeptides, demonstrating versatility in forming carbon-carbon and carbon-heteroatom bonds .
Properties
Molecular Formula |
C5H5BF3K |
|---|---|
Molecular Weight |
172.00 g/mol |
IUPAC Name |
potassium;2-cyclopropylethynyl(trifluoro)boranuide |
InChI |
InChI=1S/C5H5BF3.K/c7-6(8,9)4-3-5-1-2-5;/h5H,1-2H2;/q-1;+1 |
InChI Key |
KCJCMXOILDLCFG-UHFFFAOYSA-N |
Canonical SMILES |
[B-](C#CC1CC1)(F)(F)F.[K+] |
Origin of Product |
United States |
Preparation Methods
Generation of Alkynylmetal Reagent
The cyclopropylethynyl moiety is introduced by preparing the corresponding alkynylmetal reagent, typically a Grignard or lithium reagent derived from cyclopropylethyne:
- Cyclopropylethyne Metalation: The terminal alkyne (cyclopropylethyne) is treated with a strong base such as n-butyllithium or magnesium bromide to form cyclopropylethynyl lithium or Grignard reagent in anhydrous tetrahydrofuran (THF) at low temperatures (often −78 °C to 0 °C) under inert atmosphere to avoid protonation or side reactions.
Reaction with Boron Source
- The alkynylmetal reagent is then added dropwise to a solution of a boron ester, such as methoxypinacol borate or isopropoxypinacol borate , dissolved in THF at room temperature.
- This step results in boron esterification , forming the cyclopropylethynylboronate ester intermediate.
- After completion, the reaction mixture is quenched with aqueous acid (e.g., 10% hydrochloric acid) to neutralize excess reagents and facilitate separation of the organic layer containing the boronate ester.
Example Data from Related Vinyl Systems:
| Parameter | Typical Conditions | Yield (%) | Notes |
|---|---|---|---|
| Boron ester used | Methoxypinacol borate or isopropoxypinacol borate | 72–77 | Yields based on vinyl analogs |
| Solvent | THF | — | Anhydrous, inert atmosphere required |
| Temperature | Room temperature | — | Controlled addition to avoid side reactions |
| Quenching agent | 10% HCl aqueous | — | pH adjusted to 6–7 |
(Data adapted from vinyl trifluoroborate preparation methods, which are chemically analogous)
Fluorination to Potassium Trifluoroborate
Fluorination Reagents and Conditions
- The isolated boronate ester is subjected to fluorination using potassium bifluoride (KHF2) in an appropriate solvent such as N,N-dimethylformamide (DMF) .
- The reaction is typically conducted at elevated temperatures between 80 °C and 100 °C for 6 to 8 hours.
- The molar ratio of boronate ester to potassium bifluoride ranges from 1:2 to 1:6 to ensure complete conversion.
Workup and Purification
- After reaction completion (monitored by thin-layer chromatography), solvents such as THF and DMF are removed under reduced pressure.
- The residue is filtered with acetone to remove impurities.
- The filtrate is concentrated and treated with methyl tertiary butyl ether (MTBE) to induce precipitation of the potassium trifluoroborate salt.
- The solid is filtered, washed, and vacuum-dried to afford the pure product.
| Parameter | Typical Results |
|---|---|
| Reaction temperature | 80–100 °C |
| Reaction time | 6–8 hours |
| Yield | 66–69% (vinyl analogs) |
| Purity | 95–97% (HPLC or NMR analysis) |
| Physical form | White crystalline solid |
(These conditions and yields are based on patent literature for vinyl potassium trifluoroborates, which are closely related chemically and mechanistically)
Alternative Preparation via Alkynylboronate Formation Using n-Butyllithium
Another method reported for organotrifluoroborates involves:
- Deprotonation of the terminal alkyne (cyclopropylethyne) with n-butyllithium at −78 °C under nitrogen.
- Subsequent reaction with triisopropyl borate or trimethyl borate to form the alkynylboronate intermediate.
- Quenching with aqueous potassium bifluoride solution to form the trifluoroborate salt.
- Purification by recrystallization from acetone and precipitation with diethyl ether.
This approach typically yields the potassium organotrifluoroborate in high yield (around 80–88%) and high purity.
Summary Table of Preparation Methods
| Step | Method/Conditions | Reagents/Materials | Yield (%) | Notes |
|---|---|---|---|---|
| Alkynylmetal formation | Cyclopropylethyne + n-BuLi or MgBr in THF | n-Butyllithium or Grignard reagent | — | Inert atmosphere, low temperature |
| Boronate ester formation | Addition to methoxypinacol/isopropoxypinacol borate in THF | Pinacol borate esters | 72–77 | Room temperature, aqueous acidic quench |
| Fluorination to trifluoroborate | KHF2 in DMF, 80–100 °C, 6–8 h | Potassium bifluoride, DMF | 66–69 | Purification by acetone filtration and MTBE precipitation |
| Alternative boronate formation | Alkynyl lithium + triisopropyl borate at −78 °C | Triisopropyl borate, n-BuLi | ~88 | Followed by KHF2 quench and recrystallization |
Research Findings and Notes
- The fluorination step using potassium bifluoride is mild, safe, and environmentally friendly compared to alternative fluorinating agents.
- The use of pinacol borate esters allows for good control of the esterification step and facilitates purification.
- The reaction avoids extremely low temperatures (e.g., −70 °C) during fluorination, simplifying operational procedures.
- Purification by precipitation using methyl tertiary butyl ether is efficient and yields high-purity products suitable for further synthetic applications.
- The methods are adaptable to various alkynyl substituents, including cyclopropylethynyl groups, based on analogous procedures reported for vinyl and phenylethynyl trifluoroborates.
Chemical Reactions Analysis
Types of Reactions
Potassium (cyclopropylethynyl)trifluoroborate primarily undergoes cross-coupling reactions, such as the Suzuki-Miyaura reaction. This reaction involves the coupling of the organotrifluoroborate with an aryl or vinyl halide in the presence of a palladium catalyst and a base .
Common Reagents and Conditions
Reagents: Aryl or vinyl halides, palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., K2CO3, NaOH)
Major Products
The major products of these reactions are the coupled organic compounds, which can be further functionalized for various applications .
Scientific Research Applications
Cross-Coupling Reactions
Potassium (cyclopropylethynyl)trifluoroborate is primarily utilized in cross-coupling reactions, which are pivotal in forming carbon-carbon bonds. The compound can participate in various coupling reactions with electrophiles such as aryl halides and alkenyl electrophiles.
- Suzuki-Miyaura Coupling : This reaction employs this compound as a nucleophilic partner, allowing for the synthesis of complex organic molecules. The trifluoroborate form is preferred due to its stability under various reaction conditions, making it a safer alternative to boronic acids .
- Case Study : Research indicates successful cross-coupling of this compound with aryl bromides using palladium catalysts, yielding high product yields while maintaining stereochemical integrity .
Alkyl Transfer Reactions
The compound has also shown promise in alkyl transfer reactions, where it facilitates the transfer of alkyl groups to various electrophiles.
- Mechanism Insights : Studies have demonstrated that the potassium trifluoroborate moiety exhibits remarkable stability against hydrolysis and oxidation, which is critical for successful alkyl transfers under mild conditions .
- Example Reaction : A notable reaction involved the alkylation of alkenes using this compound, showcasing its utility in synthesizing complex alkene structures with high selectivity .
Comparative Analysis with Other Organoboron Compounds
| Compound Type | Unique Features | Stability | Typical Applications |
|---|---|---|---|
| This compound | Cyclopropyl group enhances steric and electronic properties | High | Cross-coupling, alkyl transfer |
| Potassium phenylethynyltrifluoroborate | Aryl substituted; different reactivity patterns | Moderate | Aryl coupling reactions |
| Potassium alkynyltrifluoroborate | Alkyne substituted; varies in stability | Variable | Alkyne coupling reactions |
Recent Advances and Future Directions
Recent advancements in the application of this compound include:
- Development of New Catalytic Systems : Innovations in catalytic systems have improved the efficiency and selectivity of cross-coupling reactions involving this compound. Researchers are exploring combinations of different ligands and catalysts to optimize reaction conditions further .
- Exploration in Pharmaceutical Chemistry : The unique properties of this compound make it suitable for synthesizing pharmaceutical intermediates, particularly those involving cyclopropane motifs that are prevalent in biologically active compounds .
Mechanism of Action
The mechanism of action of potassium (cyclopropylethynyl)trifluoroborate in cross-coupling reactions involves the formation of a palladium complex with the organotrifluoroborate. This complex undergoes oxidative addition with the aryl or vinyl halide, followed by transmetalation and reductive elimination to form the coupled product . The molecular targets and pathways involved are primarily related to the catalytic cycle of the palladium catalyst .
Comparison with Similar Compounds
Stability and Reactivity
Acyl Trifluoroborates (e.g., Potassium (2-Phenylacetyl)trifluoroborate): Acyl trifluoroborates are notable for their stability and reactivity with azides to form amides. However, their synthesis requires careful handling to avoid rearrangement or oxidation. In contrast, Potassium (cyclopropylethynyl)trifluoroborate avoids such instability due to the robust sp-hybridized ethynyl group, which resists nucleophilic attack .
Alkenyl/Aryl Trifluoroborates (e.g., Potassium 3-Butenyltrifluoroborate):
Alkenyl trifluoroborates exhibit moderate stability but may undergo isomerization under harsh conditions. The cyclopropylethynyl group in this compound introduces strain and electronic effects, enhancing reactivity in radical coupling and photoredox reactions compared to less strained alkenyl analogs .
Cycloalkyl Trifluoroborates (e.g., Potassium Cyclobutyltrifluoroborate):
Cyclobutyltrifluoroborates show comparable stability but differ in reactivity. For instance, cross-coupling with aryl chlorides using cyclobutyltrifluoroborate achieves yields of 70–90% under Pd catalysis (Table 5, ), whereas cyclopropylethynyl derivatives may require adjusted conditions due to steric and electronic differences .
Physical and Chemical Properties
Mechanistic Considerations
In Suzuki-Miyaura couplings, this compound releases cyclopropylethynyl boronic acid and fluoride ions in situ, which activate the catalyst and suppress side reactions like protodeboronation. This contrasts with aryl trifluoroborates, where fluoride enhances transmetalation efficiency . The ethynyl group’s linear geometry also reduces steric hindrance, facilitating faster coupling compared to bulky cycloalkyl analogs .
Biological Activity
Potassium (cyclopropylethynyl)trifluoroborate (K(CPE)BF3) is a specialized organoboron compound that has garnered attention in medicinal chemistry and synthetic organic chemistry due to its unique structural features and biological activities. This article explores the biological activity of K(CPE)BF3, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
K(CPE)BF3 is characterized by its trifluoroborate moiety, which enhances its stability and reactivity in various chemical reactions. The cyclopropylethynyl group contributes to its unique biological profile. This compound is soluble in polar solvents and stable under ambient conditions, making it an attractive reagent for various synthetic applications.
Research indicates that potassium trifluoroborates, including K(CPE)BF3, can act as nucleophilic reagents in cross-coupling reactions, particularly in the formation of carbon-carbon bonds. These reactions are essential in the synthesis of biologically active compounds, including pharmaceuticals. The cyclopropyl group is known to influence the metabolic stability and pharmacokinetic properties of compounds, which can enhance their therapeutic efficacy.
- Metabolic Stability : Studies have shown that the introduction of cyclopropyl groups can improve the metabolic stability of compounds by reducing their susceptibility to enzymatic degradation. For instance, cyclopropyl-substituted compounds demonstrated a 30% increase in microsomal stability compared to their non-cyclopropyl counterparts .
- Pharmacological Applications : K(CPE)BF3 has been utilized in synthesizing various bioactive molecules, including potential anticancer agents. The compound's ability to facilitate the formation of complex molecular architectures makes it valuable in drug discovery .
Case Study 1: Synthesis of Anticancer Agents
In a study focused on developing new anticancer agents, K(CPE)BF3 was employed in a series of Suzuki-Miyaura cross-coupling reactions. The results indicated that the cyclopropylethynyl substituent significantly enhanced the yield and selectivity of the desired products. This study highlighted K(CPE)BF3's role as a versatile building block in synthesizing compounds with potential anticancer activity .
Case Study 2: Neuropharmacology
Another area of investigation involved evaluating K(CPE)BF3's effects on potassium ion channels, particularly Slick and Slack channels implicated in neuronal excitability. Preliminary findings suggest that derivatives of K(CPE)BF3 may modulate these channels' activity, potentially leading to novel treatments for neurological disorders .
Data Tables
The following table summarizes key physicochemical properties and biological activities associated with this compound:
| Property | Value |
|---|---|
| Molecular Weight | 202.00 g/mol |
| Log P (octanol-water partitioning) | 2.52 |
| Solubility | Soluble in polar solvents |
| CYP Inhibition | No inhibition observed |
| BBB Permeability | Yes |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
